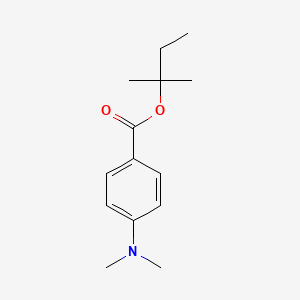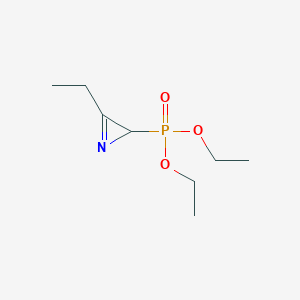![molecular formula C7H5N3O B12568542 Azeto[2,3-d][1,3]oxazolo[3,2-c]pyrimidine CAS No. 202738-41-8](/img/structure/B12568542.png)
Azeto[2,3-d][1,3]oxazolo[3,2-c]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azeto[2,3-d][1,3]oxazolo[3,2-c]pyrimidine is a heterocyclic compound that features a fused ring system combining azetidine, oxazole, and pyrimidine moieties. This unique structure imparts the compound with distinct chemical and biological properties, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Azeto[2,3-d][1,3]oxazolo[3,2-c]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyrimidine derivatives with oxazole derivatives, followed by cyclization using dehydrating agents such as phosphorus oxychloride or polyphosphoric acid . Another approach includes the condensation of oxazole derivatives with pyrimidine precursors in the presence of catalysts like triethylamine in anhydrous THF .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
Azeto[2,3-d][1,3]oxazolo[3,2-c]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the ring system, often facilitated by bases or acids.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Triethylamine in anhydrous THF or hydrochloric acid in water.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, such as alkyl or aryl groups, onto the ring system .
Aplicaciones Científicas De Investigación
Azeto[2,3-d][1,3]oxazolo[3,2-c]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Mecanismo De Acción
The mechanism of action of Azeto[2,3-d][1,3]oxazolo[3,2-c]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes. The compound’s unique structure allows it to bind to these targets with high specificity and affinity, resulting in its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
Oxazolo[3,2-a]pyridine: Shares the oxazole and pyridine rings but lacks the azetidine moiety.
Thiazolo[3,2-a]pyridine: Contains a thiazole ring instead of an oxazole ring.
Pyrazolo[3,4-d]pyrimidine: Features a pyrazole ring fused to a pyrimidine ring.
Uniqueness
Azeto[2,3-d][1,3]oxazolo[3,2-c]pyrimidine is unique due to its fused ring system that combines azetidine, oxazole, and pyrimidine moieties. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Número CAS |
202738-41-8 |
|---|---|
Fórmula molecular |
C7H5N3O |
Peso molecular |
147.13 g/mol |
Nombre IUPAC |
11-oxa-2,6,8-triazatricyclo[6.3.0.01,4]undeca-2,4,6,9-tetraene |
InChI |
InChI=1S/C7H5N3O/c1-2-11-7-6(4-9-7)3-8-5-10(1)7/h1-5H |
Clave InChI |
MDTMXENHTWSSGH-UHFFFAOYSA-N |
SMILES canónico |
C1=COC23N1C=NC=C2C=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,8-Methanothieno[2,3-e][1,3]diazepine](/img/structure/B12568460.png)
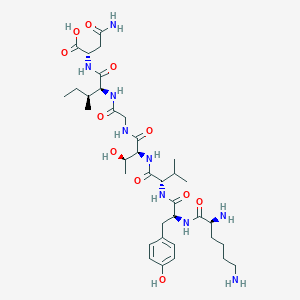
![Butanoic acid, 3,3-dimethyl-2-[2-oxo-2-(phenylamino)ethyl]-, (R)-](/img/structure/B12568466.png)
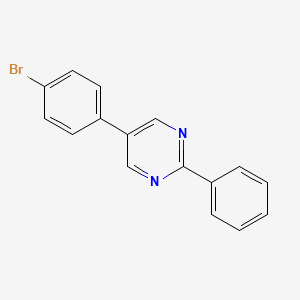
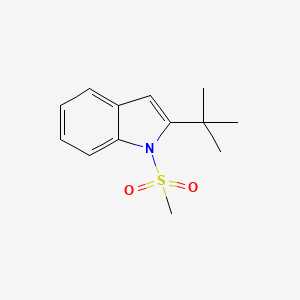
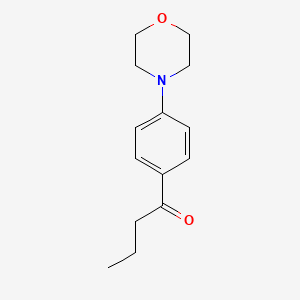
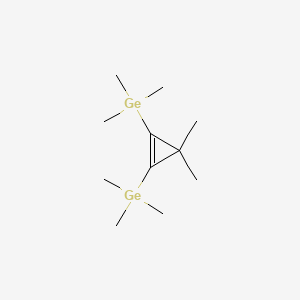
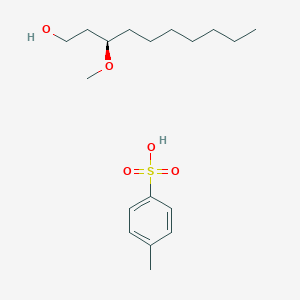

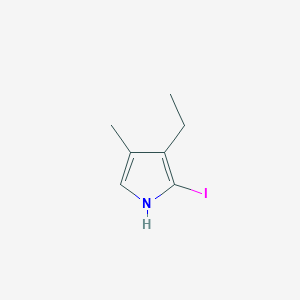
![1-Propanesulfonic acid, 3,3'-[1,2-ethanediylbis(ethylimino)]bis-](/img/structure/B12568506.png)

